N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
This compound features a triazolo-pyridazine core fused with a 3-oxo group, substituted at position 6 with a cyclohexylsulfanyl moiety. The acetamide side chain is linked to a 2-chloro-4-methylphenyl group, contributing to its structural uniqueness. Key structural elements include:
- Triazolo-pyridazine ring: A bicyclic system that enhances metabolic stability and binding affinity.
- Cyclohexylsulfanyl group: A hydrophobic substituent influencing lipophilicity and membrane permeability.
- 2-chloro-4-methylphenyl acetamide: A halogenated aromatic group that may enhance steric and electronic interactions with biological targets.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S/c1-13-7-8-16(15(21)11-13)22-18(27)12-25-20(28)26-17(23-25)9-10-19(24-26)29-14-5-3-2-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXIUTUGCKZFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazolopyridazine core through cyclization reactions, followed by the introduction of the cyclohexylsulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell growth or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Core Heterocycle: The triazolo-pyridazine core in the target compound is distinct from quinazolinone () or triazole () cores in analogues.
- Halogenation Patterns : The 2-chloro-4-methylphenyl group in the target contrasts with trifluoromethyl () or bromophenyl () groups, influencing both lipophilicity (ClogP) and target selectivity.
Physicochemical and Spectroscopic Comparisons
highlights NMR-based structural comparisons (Figure 6, Table 2), where chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between analogues . For example:
- Region A (39–44 ppm) : Sensitive to substituents on the heterocyclic core. The cyclohexylsulfanyl group in the target compound likely causes upfield shifts due to electron-donating effects.
- Region B (29–36 ppm) : Reflects changes in the acetamide side chain. The 2-chloro-4-methylphenyl group may induce deshielding compared to unsubstituted phenyl groups in analogues.
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H22ClN5OS
- Molecular Weight : 397.92 g/mol
- Structural Components : The presence of a triazole ring and a pyridazine moiety suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. For instance, related compounds have shown activity against various cancer cell lines:
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key metabolic pathways in cancer cells, leading to apoptosis (programmed cell death). In vitro studies have demonstrated that derivatives with similar structures can inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | MCF-7 | 27.3 |
| Example B | HCT-116 | 6.2 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar triazole and sulfanyl groups have been documented to possess antibacterial and antifungal activities. For instance:
- Activity Against Bacteria : Triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research on related triazole compounds indicates they may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This could make them candidates for treating inflammatory diseases.
Case Studies
- Study on Triazole Derivatives : A study evaluated the biological activities of various triazole derivatives against cancer cell lines. The results indicated that modifications in substituents significantly affected their cytotoxicity profiles .
- Synthesis and Evaluation of Sulfanyl Compounds : Another research focused on synthesizing sulfanyl-substituted triazoles, revealing their potential as effective antimicrobial agents with low toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
